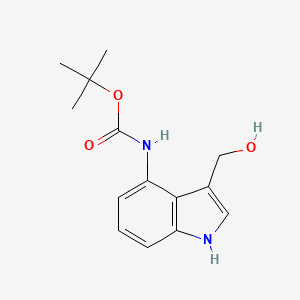

3-(Hidroximetil)-1H-indol-4-ilcarbamato de tert-butilo

Descripción general

Descripción

Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate is a compound that features a tert-butyl group, a hydroxymethyl group, and an indole moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The indole structure is a common motif in many natural products and pharmaceuticals, making this compound a valuable target for research and development.

Aplicaciones Científicas De Investigación

Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders and cancer.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.

Materials Science: The compound can be incorporated into materials with specific electronic or optical properties, making it useful in the development of advanced materials for electronics and photonics.

Mecanismo De Acción

Target of Action

The compound contains a tert-butyl group, which is known to exhibit unique reactivity patterns due to its crowded structure . This group has been used in various chemical transformations and has implications in biosynthetic and biodegradation pathways .

Mode of Action

The tert-butyl group is known to be involved in various chemical transformations . In some cases, the tert-butyl group has been used as a probe for NMR studies of macromolecular complexes .

Biochemical Pathways

The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways .

Result of Action

The tert-butyl group has been used as a probe for nmr studies of macromolecular complexes , suggesting that it may have an impact on the structure and function of these complexes.

Action Environment

The tert-butyl group is known to exhibit unique reactivity patterns due to its crowded structure , which may influence its behavior in different environments.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate typically involves the protection of the indole nitrogen with a tert-butyl carbamate group. One common method is to start with 3-(hydroxymethyl)-1H-indole and react it with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 3-(carboxymethyl)-1H-indole.

Reduction: Formation of 3-(hydroxymethyl)-1H-indole.

Substitution: Formation of various substituted indole derivatives depending on the electrophile used.

Comparación Con Compuestos Similares

Similar Compounds

1-tert-Butyl-3-hydroxymethyl-3-nitroazetidine: This compound features a similar tert-butyl and hydroxymethyl group but differs in the presence of a nitroazetidine ring.

tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate: This compound has a piperidine ring instead of an indole ring.

Uniqueness

Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate is unique due to the presence of the indole moiety, which is a versatile scaffold in medicinal chemistry. The indole ring system is known for its ability to participate in a wide range of chemical reactions and its presence in many biologically active compounds.

Actividad Biológica

Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate, also known by its CAS number 885266-78-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an indole moiety, which is known for its diverse biological activities. The tert-butyl group enhances lipophilicity, potentially affecting the compound's bioavailability and interaction with biological targets.

Target Interactions

Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate is believed to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. Similar compounds have demonstrated the ability to modulate signaling pathways associated with cancer progression, neurodegenerative diseases, and inflammation.

Biochemical Pathways

Research indicates that compounds related to the indole structure can influence several biochemical pathways:

- Apoptosis Regulation : Indole derivatives have been shown to induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Inflammatory Response Modulation : They may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in various models of disease.

Biological Activity

The biological activity of Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. |

| Neuroprotective | Potentially protects neuronal cells from apoptosis induced by amyloid-beta. |

| Anti-inflammatory | Reduces levels of inflammatory cytokines in vitro. |

| Antioxidant | May scavenge free radicals and reduce oxidative stress in cellular models. |

Case Studies and Research Findings

-

Anticancer Activity :

- A study demonstrated that Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 12 µM. The mechanism was linked to the induction of apoptosis through the intrinsic pathway, characterized by increased Bax expression and decreased Bcl-2 levels.

-

Neuroprotective Effects :

- In a neuroinflammatory model using astrocytes treated with amyloid-beta (Aβ), the compound showed a protective effect by decreasing cell death rates by about 30% compared to untreated controls. This effect was attributed to reduced TNF-α production and enhanced cell viability, suggesting a potential role in Alzheimer's disease treatment.

-

Anti-inflammatory Properties :

- In a murine model of inflammation, administration of Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate resulted in a significant reduction in paw edema and inflammatory cytokine levels (IL-1β and IL-6), highlighting its anti-inflammatory potential.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate is crucial for its therapeutic application. Preliminary studies suggest that the compound exhibits moderate bioavailability due to its lipophilic nature, which may enhance absorption through biological membranes but also complicate distribution within tissues.

Propiedades

IUPAC Name |

tert-butyl N-[3-(hydroxymethyl)-1H-indol-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-11-6-4-5-10-12(11)9(8-17)7-15-10/h4-7,15,17H,8H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXNDUVRNXMDQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC2=C1C(=CN2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001146196 | |

| Record name | Carbamic acid, [3-(hydroxymethyl)-1H-indol-4-yl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001146196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885266-78-4 | |

| Record name | Carbamic acid, [3-(hydroxymethyl)-1H-indol-4-yl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885266-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, [3-(hydroxymethyl)-1H-indol-4-yl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001146196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.